![molecular formula C15H20N4O3S2 B2504524 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097923-24-3](/img/structure/B2504524.png)
2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their antimicrobial properties. The specific structure of this compound suggests potential for interactions with biological targets, possibly through the piperidine and thiadiazole moieties, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of suitable amine precursors with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of a similar compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, was achieved by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that impart unique properties to the molecule. The presence of a methoxy group and a thiadiazole ring in the compound of interest suggests that it may have distinct electronic and steric characteristics that could influence its binding to biological targets. Crystallographic studies of similar compounds can provide insights into their solid-state conformation and potential tautomeric forms, as seen in the Schiff base derivative studied in paper .
Chemical Reactions Analysis
Sulfonamide compounds can undergo a variety of chemical reactions, including condensation with aldehydes, reactions with hydrazine or hydroxylamine to form heterocycles, and cyclization to form rings such as thiadiazoles or selenadiazoles . The specific reactivity of the compound would depend on the substituents present on the aromatic ring and the nature of the piperidine and thiadiazole rings. These functional groups could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's solubility, melting point, and stability. The methoxy and methyl groups are likely to increase the lipophilicity of the compound, which could have implications for its pharmacokinetic properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential tools for characterizing these compounds and confirming their structure, as demonstrated in the studies of related sulfonamides .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A variety of sulfonamide derivatives, including the one , have been synthesized and evaluated for their potential biological activities. These compounds are often designed to explore their antimicrobial, anticancer, and enzyme inhibition properties. For instance, studies have shown that sulfonamide derivatives can act as potent antimicrobial agents against various bacterial and fungal strains (Patel, Purohit, & Rajani, 2014). Furthermore, modifications to the sulfonamide moiety have led to the development of compounds with significant antitubercular activity, highlighting their potential in addressing drug-resistant bacterial infections.
Carbonic Anhydrase Inhibition
The sulfonamide group is a known inhibitor of carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues and involved in various physiological processes. Research into sulfonamide derivatives, including those similar to 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, has revealed their potential in treating conditions like glaucoma, epilepsy, and even cancer due to their ability to inhibit human carbonic anhydrase isoforms (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015). The specificity and potency of these inhibitors can be fine-tuned by modifying the sulfonamide moiety, offering a pathway to targeted therapeutics.
Anticancer Properties
Some derivatives of sulfonamide have been explored for their anticancer properties, with studies indicating their potential to inhibit tumor cell growth and proliferation. The interaction of these compounds with various biological targets, including enzymes like carbonic anhydrase, contributes to their anticancer activity. Research efforts are focused on identifying sulfonamide derivatives that could serve as leads for the development of new anticancer drugs (Hangan, Turza, Stan, Sevastre, Páll, Cetean, & Oprean, 2016).
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11-3-4-13(22-2)14(9-11)24(20,21)18-12-5-7-19(8-6-12)15-10-16-23-17-15/h3-4,9-10,12,18H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGXQYQEYBDKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

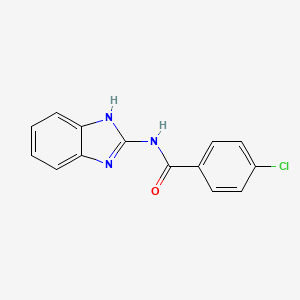
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)
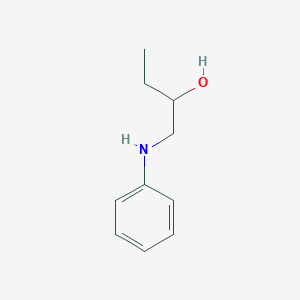
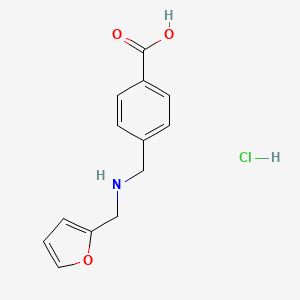
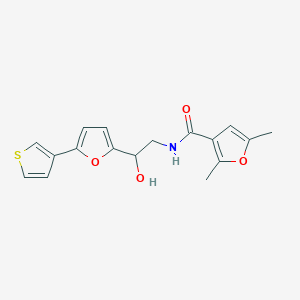
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)
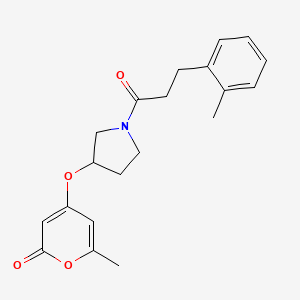
![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

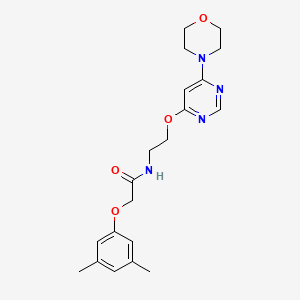
![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)